Verongamine

概要

説明

ベロンガミンは、海綿動物Verongula giganteaから単離された、新規なブロモチロシン由来化合物です 。 この化合物は、そのユニークな構造と顕著な生物活性を持ち、特にヒスタミンH3アンタゴニストとして知られています

2. 製法

合成経路と反応条件: ベロンガミンの合成は、チロシン誘導体の臭素化から始まるいくつかの段階を伴います。重要な段階には以下が含まれます。

臭素化: チロシン誘導体への臭素原子の導入。

カップリング反応: ブロモチロシンコア構造の形成。

酸化と還元: 目的の官能基を得るための化合物の酸化状態の調整。

工業的製造方法: ベロンガミンに関する具体的な工業的製造方法は十分に文書化されていませんが、一般的なアプローチは、収率と純度を最適化した前述の段階を用いた大規模合成になるでしょう。これにはおそらく以下が含まれます。

バッチ処理: 制御された反応条件のために。

連続フロー合成: 効率とスケーラビリティを向上させるために。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of verongamine involves several steps, starting with the bromination of tyrosine derivatives. The key steps include:

Bromination: Introduction of bromine atoms to the tyrosine derivative.

Coupling Reactions: Formation of the bromotyrosine core structure.

Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned steps, optimized for yield and purity. This would likely include:

Batch Processing: For controlled reaction conditions.

Continuous Flow Synthesis: For higher efficiency and scalability.

化学反応の分析

Reaction Pathway:

-

Oxidation of O-Methyl Bromotyrosine Methyl Ester

-

Reagents/Conditions :

-

Na₂WO₄/H₂O₂ in ethanol

-

Dimethyldioxirane (DMDO) in acetone

-

Methyltrioxorhenium (MTO)/H₂O₂ in ethanol

-

-

Product : Oxime ester intermediate (14 )

-

Mechanism : Electrophilic oxidation of the phenolic moiety to form an oxime group.

-

-

Amidation with Histamine

-

Reagents/Conditions :

-

Histamine in anhydrous DMF, 60°C, 12 hours

-

-

Product : Verongamine (15 )

-

Mechanism : Nucleophilic acyl substitution at the oxime ester carbonyl group.

-

b) Reactivity of the Oxime Group

The oxime functional group in intermediate 14 participates in:

-

Acid-Catalyzed Hydrolysis : Forms hydroxylamine derivatives.

-

Reduction : LiAlH₄ reduces the oxime to a primary amine.

Functionalization and Derivatives

This compound’s secondary amine group (from histamine) allows further modifications:

a) Acylation

-

Reagents : Acetyl chloride (AcCl) in pyridine

-

Product : N-Acetylthis compound

-

Application : Enhances metabolic stability in pharmacological studies .

b) Metal Complexation

-

Reagents : Cu(II) or Fe(III) salts

-

Product : Stable octahedral complexes (λₘₐₓ = 420–450 nm)

-

Significance : Suggests potential antioxidant activity via radical scavenging.

a) Acidic Hydrolysis

-

Conditions : 6M HCl, reflux, 24h

-

Products : Bromotyrosine fragment + histamine moiety

-

Mechanism : Cleavage of the amide bond.

b) Photodegradation

科学的研究の応用

Pharmacological Applications

-

Histamine Receptor Antagonism :

- Verongamine has been identified as a potent antagonist of histamine receptors, which are critical in various physiological processes including allergic responses and gastric acid secretion. This property suggests potential applications in treating allergic conditions and gastrointestinal disorders .

- Antimicrobial Activity :

- Anticancer Potential :

- Neuroprotective Effects :

Biochemical Applications

-

Chemical Synthesis :

- The synthesis of this compound has been accomplished through various methodologies, showcasing its structural complexity and the challenges associated with its production. This includes the use of advanced synthetic techniques that can facilitate the creation of analogs with enhanced biological activity .

-

Metabolic Studies :

- This compound's role as a metabolite provides insights into marine sponge ecology and the biochemical pathways involved in secondary metabolite production. Understanding these pathways can lead to biotechnological applications in producing similar compounds through fermentation or synthetic biology .

Case Study 1: Antimicrobial Properties

A study conducted on extracts from marine sponges containing this compound demonstrated effective inhibition of various pathogenic bacteria, including strains resistant to conventional antibiotics. The findings suggest that this compound could be developed into a novel antimicrobial treatment.

Case Study 2: Neuroprotection

In vitro experiments have shown that this compound can reduce neuronal cell death induced by oxidative stress. This study highlights its potential as a therapeutic agent for neurodegenerative diseases, warranting further exploration in clinical settings.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Histamine Receptor | Antagonism leading to reduced allergic responses | Treatment of allergies |

| Antimicrobial Activity | Effective against bacteria and fungi | Development of new antibiotics |

| Anticancer Potential | Induces apoptosis selectively in cancer cells | New cancer therapies |

| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | Treatment for neurodegenerative diseases |

作用機序

ベロンガミンは、主にヒスタミンH3アンタゴニストとしての作用を通じて効果を発揮します 。これには以下が含まれます。

ヒスタミンH3受容体への結合: さまざまな生理学的応答を調節できるヒスタミンの作用を阻害します。

分子標的: 中枢神経系と末梢組織のヒスタミンH3受容体。

関連する経路: ヒスタミン媒介シグナル伝達経路の阻害により、アレルギーや炎症反応が減少します。

類似化合物との比較

ベロンガミンは、その特定の構造と生物活性により、ブロモチロシン誘導体の中でユニークな存在です。類似化合物には以下が含まれます。

バスタジン: 異なる生物活性を示す、別のブロモチロシン誘導体グループ。

ヘミバスタジン: 防汚特性と酵素阻害活性で知られています.

ユニークさ:

特異性: ヒスタミンH3アンタゴニストとしてのベロンガミンの作用は、他のブロモチロシン誘導体と比較してより特異的です。

生物活性: ヒスタミン媒介応答の調節において大きな可能性を示しており、治療への応用の有望な候補となっています。

生物活性

Verongamine is a bromotyrosine-derived compound isolated from the marine sponge Verongula gigantea. Its biological activity has garnered attention due to its potential therapeutic applications, particularly as a histamine H3 receptor antagonist. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Isolation and Structure

This compound was first isolated using histamine-H3 bioassay-guided fractionation, indicating its specific activity against this receptor type at concentrations as low as 1 µg/mL . The structural elucidation of this compound has been confirmed through various spectroscopic techniques, which have identified it as a novel derivative of bromotyrosine .

Histamine H3 Antagonism

This compound acts as a specific antagonist for the histamine H3 receptor. This receptor is involved in various physiological processes, including neurotransmission and modulation of inflammatory responses. The antagonistic action of this compound can potentially lead to increased levels of neurotransmitters such as dopamine and norepinephrine, making it a candidate for treating neurological disorders .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, showcasing its potential use in treating infections caused by resistant pathogens. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic properties. Research has shown that it inhibits the growth of several protozoan parasites, including Leishmania panamensis and Plasmodium falciparum, the latter being responsible for malaria. These findings suggest that this compound could be developed into an antimalarial agent .

Case Studies and Research Findings

A number of studies have explored the pharmacological potential of this compound:

- In Silico Studies : Computational models have predicted that this compound interacts with key biological targets involved in ferroptosis, a form of regulated cell death associated with neurodegenerative diseases .

- In Vitro Testing : In vitro assays demonstrated that this compound inhibited adenosine A1 receptors, which are implicated in various cellular processes, including pain modulation and cardiac function .

- Clinical Relevance : The broad-spectrum activity of this compound against different biological targets highlights its potential for development into multi-target therapeutics .

Data Table: Summary of Biological Activities

特性

CAS番号 |

150036-88-7 |

|---|---|

分子式 |

C15H17BrN4O3 |

分子量 |

381.22 g/mol |

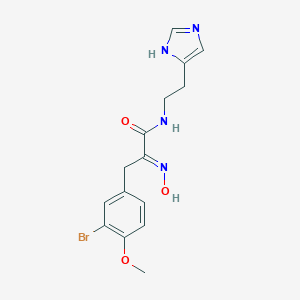

IUPAC名 |

(2E)-3-(3-bromo-4-methoxyphenyl)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |

InChI |

InChI=1S/C15H17BrN4O3/c1-23-14-3-2-10(6-12(14)16)7-13(20-22)15(21)18-5-4-11-8-17-9-19-11/h2-3,6,8-9,22H,4-5,7H2,1H3,(H,17,19)(H,18,21)/b20-13+ |

InChIキー |

MFMMJKGZEGTTSV-DEDYPNTBSA-N |

SMILES |

COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br |

異性体SMILES |

COC1=C(C=C(C=C1)C/C(=N\O)/C(=O)NCCC2=CN=CN2)Br |

正規SMILES |

COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br |

同義語 |

verongamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。